7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde

Overview

Description

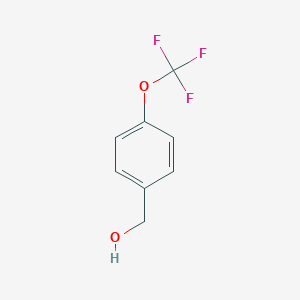

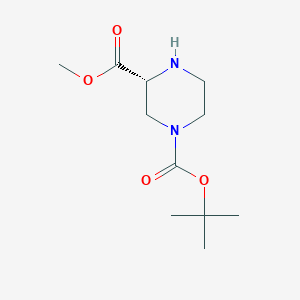

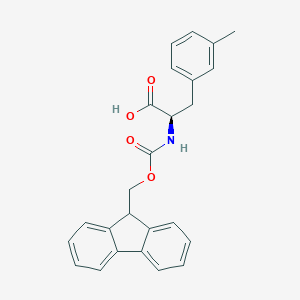

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde is a chemical compound with the CAS Number: 139386-35-9 . It has a molecular weight of 190.2 and its IUPAC name is 7-methoxy-2-methylbenzofuran-5-carbaldehyde . It is a solid substance at room temperature .

Synthesis Analysis

The compound was synthesized from vanillin using a known literature method (Wittig reaction approach) . Other less popular approaches for the synthesis of 2-substituted 1-benzofurans include p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10O3/c1-7-3-9-4-8(6-12)5-10(13-2)11(9)14-7/h3-6H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound has been found to be most active against 1BAG and 4FNY biomarkers . It shows strong cytotoxicity against human cell lines [lung (A-459) and breast (MCF-07)] .Physical And Chemical Properties Analysis

The compound is a solid substance at room temperature . It has a melting point of 105-106 degrees Celsius .Scientific Research Applications

Natural Sources and Derivatives

- Isolation from Natural Sources : This compound has been identified in the seeds of Styrax macranthus, along with other derivatives of 2-aryl benzofuran. These compounds were isolated from the aqueous ethanolic extract and their structures were elucidated using spectral and chemical evidence (Luo, He, & Li, 2007).

Biological Activity and Synthesis

Biological Evaluation and Synthesis : A related compound, 6-methoxy-2-arylbenzofuran, has been synthesized and evaluated for its biological properties. One of the derivatives demonstrated moderate antibacterial activity and respectable cytotoxicity against melanoma cancer cells (Noviany et al., 2020).

Role in Receptor Binding : A benzofuran derivative isolated from S. miltiorrhiza Bunge showed high potency in bovine adenosine A1 radioligand binding, indicating its potential as a ligand for adenosine receptors (Yang et al., 1991).

Synthesis for Research Applications : Efficient synthesis methods for benzofuran derivatives, including 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, have been developed for use in structure-activity studies (Hutchinson, Luetjens, & Scammells, 1997).

Chemical Properties and Synthesis Techniques

Synthesis and Characterization : Several methods have been developed for synthesizing and characterizing derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrating potential antimicrobial activity (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012).

Green Synthesis Approaches : Eco-friendly synthesis methods have been reported for producing thiadiazoles based on benzofuran moieties, highlighting the importance of sustainable chemistry in developing new compounds (Abdel-Aziem, El-Sawy, & Kirsch, 2020).

Potential Therapeutic Applications

Cytotoxic Activity : Certain benzofuran compounds isolated from Styrax perkinsiae have shown cytotoxic activity against breast cancer cell lines, suggesting potential therapeutic applications (Li, Li, Qi, Gao, & Zhang, 2005).

Anticholinesterase Activity : Novel anticholinesterase compounds based on benzofuran skeletons have been synthesized, indicating potential applications in treating neurodegenerative diseases (Luo et al., 2005).

Safety and Hazards

properties

IUPAC Name |

7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-9-4-8(6-12)5-10(13-2)11(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZZSHDIEXQERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440319 | |

| Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

CAS RN |

139386-35-9 | |

| Record name | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)